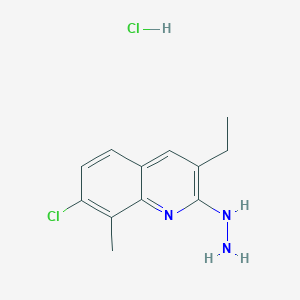

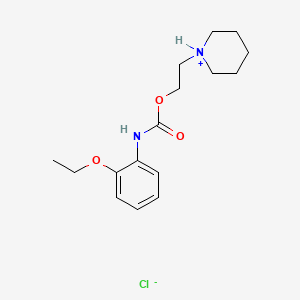

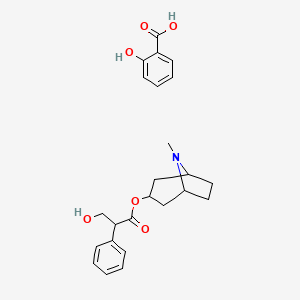

Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of C 4211 involves the modification of the MOTS-c peptide to enhance its properties. The specific synthetic routes and reaction conditions for C 4211 are proprietary and have not been fully disclosed in public literature. general methods for preparing peptide analogs typically involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Industrial production methods would likely involve scaling up this process under controlled conditions to ensure purity and consistency .

Analyse Chemischer Reaktionen

C 4211 undergoes various chemical reactions, primarily involving its interaction with biological molecules. The compound is designed to enhance insulin receptor activation, which involves phosphorylation reactions. Common reagents and conditions used in these reactions include insulin and other signaling molecules that facilitate the phosphorylation process. The major products formed from these reactions are phosphorylated insulin receptors and downstream signaling molecules .

Wissenschaftliche Forschungsanwendungen

C 4211 has been extensively studied for its potential applications in treating metabolic diseases. In preclinical models, it has shown significant impacts on NASH and obesity by reducing key biomarkers of liver damage and improving glucose homeostasis. Clinical studies have demonstrated that C 4211 can significantly reduce alanine aminotransferase and aspartate aminotransferase levels, which are key biomarkers of liver damage. Additionally, it has shown a trend towards lower body weight and improved insulin sensitivity .

Wirkmechanismus

The mechanism of action of C 4211 involves the potentiation of insulin effects on fatty acid metabolism and glucose homeostasis. This is achieved by extending the duration of insulin receptor activation without altering the magnitude of the response. C 4211 enhances insulin-mediated phosphorylation of insulin receptor, insulin receptor substrate-1, and Akt, which are critical components of the insulin signaling pathway. This results in improved regulation of glucose levels and fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

C 4211 is unique compared to other similar compounds due to its enhanced properties derived from the MOTS-c peptide. Similar compounds include other mitochondrial-derived peptides and analogs that regulate metabolism, such as humanin and small humanin-like peptides. C 4211 has shown improved efficacy in clinical studies, particularly in reducing biomarkers of liver damage and improving metabolic homeostasis .

Eigenschaften

CAS-Nummer |

78308-37-9 |

|---|---|

Molekularformel |

C18H29ClN2O3 |

Molekulargewicht |

356.9 g/mol |

IUPAC-Name |

(1-ethylpiperidin-4-yl) 4-(butylamino)-2-hydroxybenzoate;hydrochloride |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-3-5-10-19-14-6-7-16(17(21)13-14)18(22)23-15-8-11-20(4-2)12-9-15;/h6-7,13,15,19,21H,3-5,8-12H2,1-2H3;1H |

InChI-Schlüssel |

IUALGGIYJKIRAI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)OC2CCN(CC2)CC)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)